molecular formula C8H9Cl2N B1353506 2,3-dichloro-N-ethylaniline CAS No. 49850-15-9

2,3-dichloro-N-ethylaniline

Cat. No. B1353506
CAS RN: 49850-15-9
M. Wt: 190.07 g/mol
InChI Key: BJHDRDSESRROKS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-ethylaniline (2,3-DCNE) is an organic compound that has been used in research applications for its unique properties. It is a derivative of aniline and is composed of two chlorine atoms and one ethyl group attached to the nitrogen atom. It is a colorless liquid at room temperature and has a molecular weight of 166.05 g/mol. 2,3-DCNE is a valuable reagent in organic synthesis and has been used in a variety of scientific applications, including drug synthesis, catalysis, and biochemistry.

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : DDQ is a versatile and easily recyclable oxidant . It is commonly used to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
  • Methods of Application or Experimental Procedures : DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It is also used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
  • Results or Outcomes : The use of DDQ has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
  • Scientific Field : Organic Chemistry
  • Summary of the Application : Anilines are used in the production of a wide variety of compounds, including dyes, pharmaceuticals, and polymers . They can be synthesized from aryl halides, which can give rise to 2- and 3-substituted arynes .
  • Methods of Application or Experimental Procedures : The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .
  • Results or Outcomes : The synthesis of anilines allows for the production of a wide variety of useful compounds, including dyes, pharmaceuticals, and polymers .
  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2,3-dichloro-N-ethylaniline hydrochloride” is a compound with a molecular weight of 226.53 . It is available in powder form and is typically stored at room temperature .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “2,3-dichloro-N-ethylaniline hydrochloride” are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “2,3-dichloro-N-ethylaniline hydrochloride” are not provided in the source .

Future Directions

: ChemSpider - 2,3-dichloro-N-methylaniline hydrochloride

properties

IUPAC Name

2,3-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHDRDSESRROKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446796
Record name 2,3-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-ethylaniline

CAS RN

49850-15-9
Record name 2,3-dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Minutolo, M Antonello, S Bertini… - Journal of medicinal …, 2003 - ACS Publications
The 3,4-diphenylsalicylaldoxime system 1 is an estrogen receptor (ER) ligand of unusual structure, having a hydrogen-bonded pseudocyclic A‘-ring in place of the paradigmatic …
Number of citations: 24 pubs.acs.org

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